molecular formula C16H16FN3O2 B2974639 N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 869463-98-9

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B2974639
CAS No.: 869463-98-9
M. Wt: 301.321
InChI Key: KDFZRGSHIWHOMK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a tetrahydrocinnolinone core and a 4-fluorophenyl acetamide moiety. This compound is of interest in medicinal chemistry for its structural similarity to pharmacologically active quinazolinones and cinnolines, which are known for anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFZRGSHIWHOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-oxo-5,6,7,8-tetrahydrocinnoline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid.

    Synthetic Route: The synthetic route may involve the formation of an intermediate compound, followed by a coupling reaction to form the final product. For example, the intermediate may be formed by reacting 4-fluoroaniline with an acylating agent, followed by cyclization to form the tetrahydrocinnoline ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the cleavage of the acetamide group and formation of corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

  • N-(3,4-Difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (RN: 932997-67-6): This analog replaces the 4-fluorophenyl group with a 3,4-difluorophenyl moiety and introduces a methyl group at position 6 of the cinnolinone ring. The additional fluorine atom may enhance binding affinity to hydrophobic pockets in target proteins, while the methyl substitution could alter ring conformation and steric interactions .

Modifications to the Acetamide Side Chain

  • However, this may reduce target specificity due to non-polar interactions .
  • 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide (J103-0101): The phenylethyl group introduces a bulky aromatic substituent, which could sterically hinder binding to flat active sites but enhance affinity for allosteric pockets .

Core Heterocycle Variations

  • 2-(Substituted)-N-(4-Oxo-2-phenylquinazolin-3(3H)-yl)acetamides (V1–V10): Replacing the cinnolinone with a quinazolinone core (e.g., compound V9) retains the acetamide linkage but modifies the bicyclic system’s electronic properties. Quinazolinones exhibit moderate analgesic and anti-inflammatory activity, suggesting that the cinnolinone analog may have distinct pharmacological profiles due to differences in nitrogen positioning .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight logP Key Substituents Notable Properties
Target Compound C₁₆H₁₅FN₃O₂ 300.31 ~2.1* 4-Fluorophenyl, tetrahydrocinnolinone High lipophilicity, moderate PSA
N-(3,4-Difluorophenyl) Analog C₁₇H₁₆F₂N₃O₂ 332.33 ~2.5 3,4-Difluorophenyl, 6-methylcinnolinone Enhanced metabolic stability
J103-0102 C₁₄H₂₁N₃O₂ 263.34 1.20 2-Methylpropyl Improved BBB permeability
V9 (Quinazolinone) C₁₈H₁₈N₃O₂ 308.36 ~1.8 Ethylamino, quinazolinone Moderate analgesic activity

*Estimated based on structural analogs.

Biological Activity

N-(4-fluorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H14FN3O2C_{15}H_{14}FN_{3}O_{2}. The compound exhibits a complex structure characterized by the presence of a fluorophenyl group and a tetrahydrocinnolin moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular Weight285.29 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO
Melting Point[Not available]

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives containing tetrahydrocinnolin structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Analysis

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The presence of the fluorine atom is believed to enhance the interaction with target proteins, thereby increasing potency.

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerHeLa (cervical cancer)Induces apoptosis
MCF-7 (breast cancer)Cell cycle arrest
AntimicrobialStaphylococcus aureusModerate antibacterial activity
Escherichia coliModerate antibacterial activity

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